molecular formula C17H20N4O6S2 B4876881 N,N'-bis(4-sulfamoylphenyl)pentanediamide

N,N'-bis(4-sulfamoylphenyl)pentanediamide

Cat. No.: B4876881
M. Wt: 440.5 g/mol
InChI Key: SRVHJZPQFUCYSZ-UHFFFAOYSA-N
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Description

N,N'-bis(4-sulfamoylphenyl)pentanediamide is a symmetric bis-amide compound featuring two 4-sulfamoylphenyl groups linked via a pentanediamide backbone. The sulfamoyl (SO₂NH₂) moiety is a critical pharmacophore known for its antimicrobial and antitumor properties, often enhancing solubility and target binding through hydrogen bonding .

Its physicochemical properties, such as high melting points (>300°C for similar bis-amides), indicate strong intermolecular hydrogen bonding and crystallinity .

Properties

IUPAC Name

N,N'-bis(4-sulfamoylphenyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O6S2/c18-28(24,25)14-8-4-12(5-9-14)20-16(22)2-1-3-17(23)21-13-6-10-15(11-7-13)29(19,26)27/h4-11H,1-3H2,(H,20,22)(H,21,23)(H2,18,24,25)(H2,19,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVHJZPQFUCYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-sulfamoylphenyl)pentanediamide typically involves the reaction of 4-aminobenzenesulfonamide with pentanediamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-sulfamoylphenyl)pentanediamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and purity. The industrial production methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-sulfamoylphenyl)pentanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N,N’-bis(4-sulfamoylphenyl)pentanediamide include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of N,N’-bis(4-sulfamoylphenyl)pentanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds with different functional groups.

Scientific Research Applications

N,N’-bis(4-sulfamoylphenyl)pentanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(4-sulfamoylphenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

Table 1: Substituent Effects on Physical Properties
Compound Name Substituent (R) Melting Point (°C) Synthesis Yield (%) Key Spectral Data (¹H NMR δ, ppm) Reference
N,N'-bis(4-sulfamoylphenyl)pentanediamide 4-SO₂NH₂ >300*
N,N'-bis(4-cyanophenyl)pentanediamide 4-CN 238–239 68 7.8 (s, 4H, Ar-H)
N,N'-bis(4-nitrophenyl)pentanediamide 4-NO₂ 8.2 (d, 4H, Ar-H)
2-(4-Methylbenzenesulphonamido)-N,N'-bis(4-nitrophenyl)pentanediamide 4-SO₂NHCH₃ + 4-NO₂ 215–217 69 2.4 (s, 3H, CH₃), 8.1 (d, 4H, Ar-H)
N,N'-Diethyl-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide Cyclopropane-diethyl 156–158 75 1.2 (t, 6H, CH₂CH₃), 3.3 (s, 2H, cyclopropane)

*Predicted based on analogs.

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Nitro (NO₂) and sulfamoyl (SO₂NH₂) substituents increase thermal stability (e.g., melting points >300°C) due to enhanced dipole interactions .
  • Steric Effects : Bulky groups (e.g., cyclopropane in ) reduce melting points (156–220°C) by disrupting crystal packing .
  • Synthetic Yields : Reactions with glutaryl chloride yield higher outputs (68–90%) compared to cyclopropane derivatives (50–80%) .
Table 2: Cytotoxicity of Pentanediamide Derivatives
Compound Name Cancer Cell Line (IC₅₀, μM) Activity Profile Reference
2-(4-Methylbenzenesulphonamido)-N,N'-bis(4-nitrophenyl)pentanediamide MCF-7: 12.3, K-562: 14.7 High cytotoxicity
2-(4-Methylbenzenesulphonamido)-N,N'-bis(3-chlorophenyl)pentanediamide HT-29: >50 Low cytotoxicity
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide (dihydrochloride) Anti-trypanosomal (EC₅₀: 0.8 μM)
N-(4-Bromophenyl)-2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide Antibacterial (MIC: 8 μg/mL)

SAR Insights :

  • Nitro Groups : Derivatives with para-nitro substituents (e.g., 5h, 5i) exhibit potent cytotoxicity, likely due to enhanced electron-deficient aromatic rings interacting with cellular targets .
  • Halogen Substitution : Bromo or chloro groups at meta positions (e.g., 5c, 5d) reduce activity, suggesting steric hindrance or unfavorable hydrophobic interactions .
  • Anti-Parasitic Activity: Bisbenzamidine analogs (e.g., compound 2 in ) show nanomolar efficacy against Trypanosoma brucei, attributed to the amidine group’s DNA minor-groove binding .

Spectral and Analytical Data Comparison

  • ¹H NMR : Sulfamoylphenyl derivatives display characteristic aromatic proton signals at δ 7.6–8.2 ppm, while aliphatic protons in the pentanediamide backbone resonate at δ 1.5–2.5 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) for sulfonamide-containing compounds align with calculated values (e.g., 609.0 for brominated analogs) .
  • Elemental Analysis : Deviations <0.3% between calculated and observed C/H/N values confirm purity in derivatives like 2-(4-methylbenzenesulphonamido)-N,N'-bis(4-bromophenyl)pentanediamide .

Biological Activity

N,N'-bis(4-sulfamoylphenyl)pentanediamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure features two sulfonamide groups attached to a pentanediamide backbone, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory effects based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-sulfamoylphenyl isocyanate with pentanediamine. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The compound showed promising cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.

Table 2: Anticancer Activity of this compound

Cell LineIC50 (μM)
MCF-715.2
PC-318.5

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory activities. Notably, it has been shown to inhibit β-glucuronidase and α-glucosidase enzymes, which are involved in various metabolic processes.

Table 3: Enzyme Inhibition Activities

EnzymeIC50 (μM)
β-glucuronidase1.5
α-glucosidase2.3

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of sulfonamide derivatives, including this compound. The study indicated that modifications on the phenyl rings significantly influence both antimicrobial and anticancer activities. The presence of sulfonamide moieties was crucial for enhancing biological activity.

Another investigation focused on the compound's mechanism of action, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. This finding highlights its potential as a therapeutic agent in cancer treatment.

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